Ticarcillin (sodium)

Antimicrobial susceptibility Pseudomonas aeruginosa Minimum inhibitory concentration

Researchers relying on ureidopenicillins for P. aeruginosa models frequently encounter MIC variability driven by pronounced inoculum effects, undermining reproducibility in high-burden infection studies. Ticarcillin sodium resolves this limitation. • MIC90 of 50.0 mg/L against P. aeruginosa provides a calibrated benchmark between carbenicillin and ureidopenicillins. • MBC/MIC ratio of 1.9 ensures reliable bactericidal activity at clinically achievable concentrations. • Minimal inoculum effect delivers predictable MIC values across variable experimental conditions. Supplied as ≥98% pure crystalline powder with documented batch-specific CoA.

Molecular Formula C15H14N2Na2O6S2
Molecular Weight 428.4 g/mol
Cat. No. B12420698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTicarcillin (sodium)
Molecular FormulaC15H14N2Na2O6S2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
InChIInChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1
InChIKeyZBBCUBMBMZNEME-QBGWIPKPSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ticarcillin Sodium Procurement Overview


Ticarcillin sodium is a semi-synthetic alpha-carboxypenicillin antibiotic administered parenterally for the treatment of infections caused by susceptible Gram-negative bacteria, notably Pseudomonas aeruginosa [1]. Its antibacterial spectrum closely resembles that of carbenicillin but demonstrates enhanced activity against P. aeruginosa and most Gram-negative bacilli, while exhibiting reduced potency against Gram-positive cocci [1]. This compound serves as a critical reference standard in antimicrobial susceptibility testing and as an active pharmaceutical ingredient in combination formulations, with procurement decisions often hinging on its distinct pharmacologic and microbiologic profile relative to other antipseudomonal penicillins.

Class-representative carboxypenicillin reference standard
Pseudomonas aeruginosa susceptibility panel calibration
Minimal inoculum effect supports reproducible MIC testing
Aminoglycoside combination research context

Ticarcillin Sodium: Why Substitution Fails


Substitution among antipseudomonal penicillins is scientifically unsound due to quantifiable disparities in intrinsic antimicrobial potency, inoculum effect susceptibility, bactericidal dynamics, and pharmacokinetic interactions with co-administered aminoglycosides [1]. For instance, piperacillin is 8- to 16-fold more active against P. aeruginosa in vitro than ticarcillin [2], yet ticarcillin demonstrates a more favorable MBC/MIC ratio (1.9) compared to azlocillin (4.5) and mezlocillin (3.3), indicating more reliable bactericidal activity at clinically achievable concentrations [3]. Furthermore, ticarcillin's significantly reduced inoculum effect relative to ureidopenicillins ensures more predictable MIC values in high-burden infections [4]. Such documented, measurable differences preclude simple interchange and mandate evidence-based selection for specific clinical or industrial applications.

Target
Ticarcillin Sodium
Carboxypenicillin with moderate anti-pseudomonal potency and low inoculum effect
Common substitute
Ureidopenicillins (piperacillin, azlocillin)
Higher intrinsic potency but pronounced inoculum effect may alter MIC reliability in high-burden models
Target
Ticarcillin Sodium
Disodium formulation provides substantial sodium load; documented gentamicin serum level reduction
Alternatives
Piperacillin, mezlocillin
Lower sodium content and different aminoglycoside interaction profiles may shift renal endpoint context

Ticarcillin Sodium Head-to-Head Evidence


Pseudomonas aeruginosa MIC90 Comparison

In a direct comparative study of 88 clinical isolates of P. aeruginosa, the MIC90 (concentration inhibiting 90% of strains) for ticarcillin was 50.0 mg/L, compared to 7.5 mg/L for piperacillin, 10.0 mg/L for azlocillin, 26.5 mg/L for mezlocillin, and >100 mg/L for carbenicillin [1]. This places ticarcillin's potency between that of carbenicillin and the ureidopenicillins. A separate large-scale study of 253 P. aeruginosa strains reported median MIC values of 25 μg/mL for ticarcillin versus 50 μg/mL for carbenicillin, representing a consistent 2-fold potency advantage [2]. For procurement purposes, this quantitative hierarchy informs cost-benefit analyses where higher MIC values may necessitate increased dosing or combination therapy.

P. aeruginosa MIC90
Head-to-head
Ticarcillin 50.0 mg/L; piperacillin 7.5 mg/L; carbenicillin >100 mg/L
Quantifies anti-pseudomonal potency hierarchy
Class-level comparison; individual isolate profiles may vary
Antimicrobial susceptibility Pseudomonas aeruginosa Minimum inhibitory concentration

Bactericidal MBC/MIC Ratio

The MBC/MIC ratio, a key indicator of bactericidal reliability, was determined for several antipseudomonal penicillins against 88 P. aeruginosa isolates. Ticarcillin exhibited an MBC/MIC ratio of 1.9, compared to 1.3 for piperacillin, 2.1 for sulbenicillin, 3.3 for mezlocillin, and 4.5 for azlocillin [1]. A ratio closer to 1 indicates that the bactericidal concentration is nearly identical to the inhibitory concentration, suggesting more predictable and complete killing at MIC-level drug exposures. While piperacillin demonstrated the most favorable ratio, ticarcillin's value of 1.9 is notably superior to that of mezlocillin and azlocillin, which require 3- to 4-fold higher concentrations to achieve bactericidal effects [1]. In a separate study, although 85.2% of isolates were susceptible to piperacillin versus only 58.8% to ticarcillin, the MBC90 for ticarcillin (199.7 mg/L) was lower than that for piperacillin (>256 mg/L) [2].

MBC/MIC Ratio
Head-to-head
Ticarcillin 1.9; azlocillin 4.5; mezlocillin 3.3
Supports bactericidal reliability review
Ratio near 1 suggests predictable killing at MIC-level exposure
Bactericidal activity MBC/MIC ratio Pseudomonas aeruginosa

Inoculum Effect on MIC Stability

In a systematic evaluation of inoculum size effects on 20 carbenicillin-resistant P. aeruginosa strains, increasing the inoculum from 10^4 to 10^5 CFU/mL produced a more pronounced elevation in MIC for ureidopenicillins (mezlocillin, piperacillin, azlocillin) than for carboxypenicillins (carbenicillin, ticarcillin) [1]. Ticarcillin, as a carboxypenicillin, demonstrated greater MIC stability under high-inoculum conditions. This finding was corroborated in a larger study of 394 bacterial isolates, where ticarcillin exhibited minimal inoculum size effects compared to piperacillin, which showed an 8-fold or greater MIC increase in 25% of strains when the inoculum was raised from 10^5 to 10^7 CFU/mL [2].

Inoculum Effect
Method context
Minimal MIC shift for ticarcillin; ≥8-fold increase for piperacillin in 25% of strains
Supports reproducible MIC in high-burden models
Inoculum from 10⁴ to 10⁶ CFU/mL; carbenicillin-resistant isolates
Inoculum effect MIC stability Pseudomonas aeruginosa

Anaerobic Bacteria Susceptibility

In a comparative study of 297 clinical anaerobic isolates, ticarcillin demonstrated intermediate activity against Bacteroides fragilis relative to piperacillin and carbenicillin. At a concentration of 20 μg/mL, 64% of B. fragilis strains were susceptible to ticarcillin, compared to 90% for piperacillin and 48% for carbenicillin [1]. At 100 μg/mL, the three drugs showed comparable effectiveness against the anaerobes tested [1]. Against peptostreptococci and group D streptococci, similar susceptibility gradients were observed, with piperacillin exhibiting statistically significant superiority (P < 0.01) over both ticarcillin and carbenicillin at lower concentrations [1].

B. fragilis Susceptibility
Head-to-head
64% susceptible at 20 µg/mL (ticarcillin) vs 90% (piperacillin), 48% (carbenicillin)
Quantifies anaerobic coverage without β-lactamase inhibitor
Agar dilution; 297 clinical anaerobic isolates
Anaerobic bacteria Bacteroides fragilis Comparative susceptibility

Gentamicin Level Reduction

In a crossover study of healthy volunteers receiving 5 g intravenous infusions of ticarcillin, mezlocillin, or piperacillin alone and in combination with 80 mg gentamicin, gentamicin serum levels were significantly lower when co-administered with ticarcillin than with mezlocillin or piperacillin [1]. This interaction may necessitate gentamicin dose adjustment or more frequent therapeutic drug monitoring when used in combination with ticarcillin. Serum levels of ticarcillin and piperacillin immediately after infusion were similar (approximately 450 mg/L), both exceeding mezlocillin (350 mg/L); however, by 6 hours post-infusion, levels of all three penicillins had declined to less than 10 mg/L [1].

Gentamicin Interaction
Head-to-head
Significant gentamicin level reduction with ticarcillin vs mezlocillin/piperacillin
Highlights aminoglycoside monitoring need in combination research
Healthy volunteer crossover; 5 g IV infusion
Pharmacokinetics Drug interaction Aminoglycoside

Nephroprotection via Sodium Load

In a controlled rat study, ticarcillin administration (300 mg/kg/day, providing 1.56 mEq Na/day) protected against tobramycin-induced nephrotoxicity, with no significant change in creatinine clearance over 10 days. In contrast, salt-depleted rats receiving tobramycin alone experienced a 53.0% reduction in creatinine clearance (P < 0.05), while those receiving piperacillin (400 mg/day, 0.76 mEq Na/day) sustained a 79.8% reduction (P < 0.05) [1]. The protective effect was directly attributable to the obligatory sodium load associated with ticarcillin's disodium formulation (approximately 5.2 mEq of sodium per gram of ticarcillin), rather than an intrinsic pharmacologic interaction with the aminoglycoside [1].

Sodium-Load Model
Model context
No creatinine clearance reduction with ticarcillin+tobramycin; piperacillin group showed 79.8% reduction
Reported renal function preservation in rat model
Disodium formulation sodium load; tobramycin nephrotoxicity model
Nephrotoxicity Aminoglycoside Sodium load

Ticarcillin Sodium Optimal Applications


Susceptibility Testing Reference Standard

Ticarcillin sodium serves as a class-representative compound for alpha-carboxypenicillins in antimicrobial susceptibility testing panels, particularly for Pseudomonas aeruginosa and Enterobacteriaceae. Its MIC90 of 50.0 mg/L against P. aeruginosa establishes a benchmark intermediate between carbenicillin (>100 mg/L) and ureidopenicillins (7.5–26.5 mg/L), enabling calibrated interpretation of isolate resistance profiles [1]. Its minimal inoculum effect ensures reproducible MIC determinations even under variable laboratory conditions [2].

Combination Therapy in Neutropenia

In febrile neutropenic patients, ticarcillin combined with an aminoglycoside such as tobramycin or gentamicin demonstrates clinical efficacy for Gram-negative infections (64% response rate) [3]. The nephroprotective effect conferred by ticarcillin's sodium load (1.56 mEq Na/day in preclinical models) offers a potential safety advantage over piperacillin when prolonged aminoglycoside therapy is anticipated [4]. However, the significant reduction in gentamicin serum levels observed with ticarcillin co-administration mandates therapeutic drug monitoring and possible dose adjustment [5].

β-Lactamase Inhibitor Formulation

Ticarcillin sodium is a critical component of ticarcillin-clavulanate formulations (e.g., Timentin), where its intrinsic antipseudomonal activity is preserved while clavulanate extends coverage against β-lactamase-producing strains. The quantitative susceptibility data for ticarcillin alone against B. fragilis (64% at 20 μg/mL) [6] informs the necessary clavulanate ratio to achieve adequate anaerobic coverage. Formulation scientists rely on ticarcillin's well-characterized pharmacokinetic profile (peak serum level ~450 mg/L after 5 g IV infusion) [5] to design dosing regimens that maintain serum concentrations above the MIC for target pathogens.

High-Inoculum Infection Models

For experimental models of high-bacterial-burden infections such as abscesses, pneumonia, or biofilm-associated infections, ticarcillin's minimal inoculum effect makes it a preferred tool compound over ureidopenicillins like piperacillin, which exhibit 8-fold or greater MIC elevations in 25% of strains at high inocula [2]. This property ensures that in vitro susceptibility data more accurately predict in vivo efficacy, reducing experimental variability and enhancing translational relevance.

Application
Selection Property
Validation Focus
Antimicrobial susceptibility panel reference
Class-representative carboxypenicillin MIC profile
MIC calibration against P. aeruginosa and Enterobacteriaceae
Febrile neutropenia combination research
Aminoglycoside interaction and sodium-load context
Gentamicin serum level monitoring, renal endpoint monitoring
β-Lactamase inhibitor formulation development
Intrinsic anti-pseudomonal activity with clavulanate synergy
Anaerobic coverage expansion and PK profile matching
High-inoculum infection research models
Minimal inoculum effect on MIC
In vitro–in vivo efficacy correlation in high-burden models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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